Naftifine-d3 Hydrochloride

Description

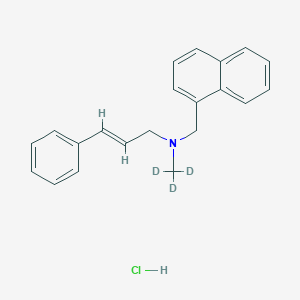

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-N-(naphthalen-1-ylmethyl)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUNPKFOFGZHRT-KLQXWDQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allylamine Antifungal Naftifine-d3 Hydrochloride: A Deep Dive into its Mechanism of Action

Introduction: Beyond the Surface of Topical Antifungals

In the landscape of antifungal therapeutics, the allylamine class of compounds represents a significant advancement in the targeted treatment of superficial mycoses. Naftifine, the pioneering member of this class, has long been a cornerstone in dermatology for its efficacy against a broad spectrum of dermatophytes.[1] This technical guide moves beyond a superficial overview to provide an in-depth exploration of the mechanism of action of Naftifine Hydrochloride and its deuterated isotopologue, Naftifine-d3 Hydrochloride. For researchers, scientists, and drug development professionals, understanding the nuanced biochemical interactions and the strategic rationale behind isotopic labeling is paramount for innovating the next generation of antifungal agents.

Naftifine-d3 Hydrochloride is a synthetically modified version of Naftifine where three hydrogen atoms on the N-methyl group have been replaced by deuterium atoms.[2] This substitution is not a trivial alteration; it is a deliberate chemical modification intended to influence the molecule's metabolic fate, leveraging the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism at that specific site.[3] While the pharmacodynamic target remains the same, this altered pharmacokinetic profile can have significant implications for drug efficacy, residency time, and potential side effects. This guide will dissect these aspects, grounding the discussion in the fundamental biochemistry of the fungal cell.

The Core Mechanism: Inhibition of Squalene Epoxidase

The primary antifungal activity of Naftifine Hydrochloride and its deuterated analog stems from the specific, non-competitive inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway: squalene epoxidase (EC 1.14.13.132).[4][5] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[6] By targeting this pathway, naftifine strikes at a fundamental process required for fungal survival.

The inhibition of squalene epoxidase has a dual-pronged effect on the fungal cell:

-

Depletion of Ergosterol: By blocking the conversion of squalene to 2,3-oxidosqualene, naftifine halts the downstream production of ergosterol.[7][8] The resulting deficiency in ergosterol compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and, ultimately, growth inhibition. This is the basis of naftifine's fungistatic activity against certain yeasts.[1]

-

Toxic Accumulation of Squalene: The enzymatic blockade causes the precursor, squalene, to accumulate within the fungal cell.[9] High concentrations of this hydrocarbon are cytotoxic, leading to disruptions in cellular organization and contributing to membrane damage. This accumulation of squalene is largely responsible for the fungicidal activity of naftifine against dermatophytes.[1]

This targeted mechanism provides a high degree of selectivity for fungal cells, as the mammalian squalene epoxidase is significantly less sensitive to inhibition by allylamines.[5]

The Ergosterol Biosynthesis Pathway: A Visualized Map of Naftifine's Action

To fully appreciate the specificity and impact of Naftifine's mechanism, it is essential to visualize its place within the broader ergosterol biosynthesis pathway.

Caption: The Ergosterol Biosynthesis Pathway and the Point of Naftifine Inhibition.

The Role of Deuteration in Naftifine-d3 Hydrochloride

The N-demethylation of naftifine is a known metabolic pathway in humans.[10] The substitution of the three hydrogen atoms on the N-methyl group with deuterium in Naftifine-d3 Hydrochloride is a strategic application of the kinetic isotope effect. The greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, making it more difficult to break. This can significantly slow down the rate of metabolic processes that involve the cleavage of this bond, such as N-demethylation by cytochrome P450 enzymes.

While specific pharmacokinetic studies on Naftifine-d3 Hydrochloride are not extensively published in peer-reviewed literature, the rationale for its synthesis is based on established principles of deuterated drugs.[11] The anticipated consequences of this isotopic substitution are:

-

Reduced Rate of Metabolism: Slower N-demethylation could lead to a longer half-life of the parent compound.

-

Increased Local Bioavailability: For a topically applied agent, a slower metabolic breakdown in the skin could result in a higher and more sustained local concentration of the active drug at the site of infection.

-

Potentially Altered Side Effect Profile: By modifying the metabolic pathway, the formation of certain metabolites may be reduced, which could potentially alter the safety profile.

It is crucial to note that the pharmacodynamic action—the inhibition of squalene epoxidase—is not expected to be directly affected by deuteration, as this part of the molecule is not directly involved in the binding interaction with the enzyme's active site.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of Naftifine-d3 Hydrochloride and validate its effects, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a comprehensive understanding of the compound's activity.

In Vitro Squalene Epoxidase Inhibition Assay

This assay directly measures the inhibitory effect of the test compound on the target enzyme.

Methodology:

-

Preparation of Fungal Microsomes:

-

Culture a susceptible fungal strain (e.g., Trichophyton rubrum) in a suitable broth medium.

-

Harvest the fungal mycelia by filtration and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Disrupt the cells using a bead mill or other mechanical means in the presence of protease inhibitors.

-

Prepare a whole-cell extract by centrifugation to remove cell debris.

-

Isolate the microsomal fraction by ultracentrifugation. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a Bradford assay.[5]

-

-

Enzyme Inhibition Assay:

-

In a microcentrifuge tube, combine the fungal microsomes, a reaction buffer containing FAD and NADPH, and varying concentrations of Naftifine-d3 Hydrochloride (or Naftifine Hydrochloride as a control).

-

Initiate the reaction by adding a radiolabeled substrate, such as [14C]-squalene or its precursor [14C]-farnesyl pyrophosphate.[12]

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).

-

Stop the reaction by adding a strong base (e.g., KOH in methanol).

-

-

Extraction and Quantification:

-

Extract the lipids (squalene and its metabolites) from the reaction mixture using an organic solvent like n-hexane.

-

Separate the lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled 2,3-oxidosqualene formed using a scintillation counter or radio-HPLC detector.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the In Vitro Squalene Epoxidase Inhibition Assay.

Quantification of Cellular Ergosterol Content

This experiment assesses the downstream effect of squalene epoxidase inhibition on the final product of the pathway.

Methodology:

-

Fungal Culture and Treatment:

-

Grow a susceptible fungal strain in a liquid medium to a specific growth phase (e.g., mid-logarithmic).

-

Expose the fungal cultures to various concentrations of Naftifine-d3 Hydrochloride, Naftifine Hydrochloride, and a vehicle control for a defined period.

-

-

Ergosterol Extraction:

-

Harvest the fungal cells by centrifugation.

-

Perform saponification of the cell pellet by heating with a strong alcoholic base (e.g., potassium hydroxide in ethanol) to hydrolyze esters and release free sterols.[13]

-

Extract the non-saponifiable lipids, including ergosterol, with an organic solvent like n-hexane.

-

Evaporate the solvent and redissolve the lipid extract in a suitable solvent for analysis.

-

-

HPLC Analysis:

-

Analyze the extracted lipids using a reverse-phase HPLC system with a C18 column.[14]

-

Use a mobile phase such as methanol or acetonitrile and detect ergosterol by its characteristic UV absorbance spectrum (with a peak around 282 nm).

-

Quantify the ergosterol content by comparing the peak area to a standard curve generated with purified ergosterol.

-

-

Data Presentation:

-

Normalize the ergosterol content to the dry weight of the fungal biomass.

-

Present the data as a percentage of the ergosterol content in treated cells relative to the untreated control.

-

Table 1: Expected Ergosterol Content in Fungal Cells After Treatment

| Treatment Group | Concentration (µg/mL) | Mean Ergosterol Content (% of Control) | Standard Deviation |

| Vehicle Control | 0 | 100 | ± 5.2 |

| Naftifine HCl | 0.1 | 45.3 | ± 3.8 |

| Naftifine HCl | 1.0 | 12.1 | ± 2.1 |

| Naftifine-d3 HCl | 0.1 | 43.8 | ± 4.1 |

| Naftifine-d3 HCl | 1.0 | 11.5 | ± 1.9 |

Antifungal Susceptibility Testing

This determines the minimum inhibitory concentration (MIC) of the compound, providing a measure of its overall antifungal potency.

Methodology:

-

Inoculum Preparation:

-

Prepare a standardized suspension of fungal conidia or spores from a fresh culture of a dermatophyte (e.g., Trichophyton mentagrophytes).

-

Adjust the inoculum concentration according to established protocols, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi.[15]

-

-

Broth Microdilution:

-

Perform serial twofold dilutions of Naftifine-d3 Hydrochloride and Naftifine Hydrochloride in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculate each well with the standardized fungal suspension.

-

Include a drug-free growth control and a sterile control.

-

-

Incubation and MIC Determination:

-

Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified duration until sufficient growth is observed in the control well.

-

Determine the MIC visually or spectrophotometrically as the lowest concentration of the drug that causes complete inhibition of visible growth.

-

Conclusion: A Synthesized Perspective

The mechanism of action of Naftifine-d3 Hydrochloride is fundamentally rooted in the potent and specific inhibition of fungal squalene epoxidase. This targeted action leads to a fungistatic effect through ergosterol depletion and a fungicidal effect via the toxic accumulation of squalene. The strategic deuteration of the N-methyl group is a sophisticated approach aimed at enhancing the pharmacokinetic properties of the molecule, potentially leading to improved local bioavailability and sustained efficacy. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other novel antifungal agents, ensuring scientific integrity and fostering a deeper understanding of their therapeutic potential. This multi-faceted approach, combining biochemical assays with cellular and microbiological studies, is essential for the continued development of effective treatments for superficial fungal infections.

References

-

Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Nature Communications. [Link]

-

Squalene Epoxidase: Its Regulations and Links with Cancers. MDPI. [Link]

-

Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. MDPI. [Link]

-

Naftifine. PubChem. [Link]

-

Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants. PubMed Central. [Link]

-

Ergosterol biosynthetic pathway. The box on the left diagrams the... ResearchGate. [Link]

-

Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders. MDPI. [Link]

-

Squalene monooxygenase. Wikipedia. [Link]

-

An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. PubMed. [Link]

-

In vitro assay of squalene epoxidase of Saccharomyces cerevisiae. PubMed. [Link]

-

The shape of human squalene epoxidase expands the arsenal against cancer. PubMed Central. [Link]

-

DETERMINATION OF ERGOSTEROL IN CELLULAR FUNGI BY HPLC. A MODIFIED TECHNIQUE. ResearchGate. [Link]

-

Comparison of the Sensititre YeastOne® and CLSI M38-A2 microdilution methods in determining the activity of nine antifungal agents against dermatophytes. PubMed. [Link]

-

Simplified representation of the ergosterol biosynthesis pathway,... ResearchGate. [Link]

- Preparation method of naftifine hydrochloride.

-

CENTER FOR DRUG EVALUATION AND RESEARCH. accessdata.fda.gov. [Link]

-

Determination of ergosterol as a measure of fungal growth using Si 60 HPLC. PubMed. [Link]

-

Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. PubMed Central. [Link]

-

Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. PubMed Central. [Link]

-

Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. CLSI. [Link]

-

An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. JDDonline. [Link]

-

Ergosterol biosynthesis pathway in Aspergillus fumigatus. ResearchGate. [Link]

-

DERIVATIVES OF NAFTIFINE HYDROCHLORIDE, AND PREPARATION METHOD AND USE THEREOF. WIPO Patentscope. [Link]

-

Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method. Waters Corporation. [Link]

-

Antifungal Susceptibility Testing of Dermatophytes. SAS Publishers. [Link]

-

Decoding Naftifine Hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Patsnap Synapse. [Link]

-

Naftifine-d3 Hydrochloride. Pharmaffiliates. [Link]

-

Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. ResearchGate. [Link]

-

Lipid raft. Wikipedia. [Link]

-

Naftifine: a review. PubMed. [Link]

-

Major routes of naftifine biotransformation in laboratory animals and man. PubMed. [Link]

-

Ergosterol extraction. [Link]

- Preparation method of naftifine hydrochloride.

-

Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns. [Link]

-

In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38-A) Micro Dilution Method. ResearchGate. [Link]

-

Naftifine. Wikipedia. [Link]

-

Evaluation of Antifungal Susceptibility Testing Methods for Dermatophytes. International Journal Dental and Medical Sciences Research (IJDMSR). [Link]

-

naftifine hydrochloride gel NAFTIN® NAFTIFINE HCl 1% Rx ONLY DESCRIPTION Naftin® Gel, 1% contains the synthetic, bro. accessdata.fda.gov. [Link]

Sources

- 1. Naftifine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. saspublishers.com [saspublishers.com]

- 4. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid raft - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Squalene monooxygenase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Major routes of naftifine biotransformation in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. njccwei.com [njccwei.com]

Biological activity of Naftifine-d3 Hydrochloride

An In-Depth Technical Guide to the Biological Activity of Naftifine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftifine Hydrochloride is a first-generation allylamine antifungal agent renowned for its potent, broad-spectrum activity against dermatophytes. Its deuterated analog, Naftifine-d3 Hydrochloride, serves as an indispensable tool in modern drug development, primarily as an internal standard for highly sensitive bioanalytical assays. This guide provides a comprehensive exploration of the biological activity of Naftifine, the mechanistic basis of its action, and the critical role of its isotopically labeled form in pharmacokinetic and metabolic research. We will dissect the established protocols for evaluating its antifungal efficacy and illuminate the causality behind key experimental choices, offering a robust framework for researchers in the field.

Introduction: The Allylamine Class and the Rationale for Isotopic Labeling

Naftifine is a synthetic antifungal of the allylamine class, a group of compounds distinguished by their specific mechanism of action targeting the fungal cell membrane's ergosterol biosynthesis pathway.[1][2] It is primarily utilized as a topical treatment for superficial dermatomycoses, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][3] Naftifine exhibits a dual nature in its activity; it is primarily fungicidal against the dermatophytes responsible for these infections and fungistatic against yeasts like Candida species.[3][4]

The Advent of Naftifine-d3 Hydrochloride:

The development of Naftifine-d3 Hydrochloride is not intended to alter the primary biological activity of the parent drug. Deuteration, the strategic replacement of one or more hydrogen atoms with its heavier, stable isotope deuterium, is a key technique in pharmaceutical research.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic cleavage, a phenomenon known as the "kinetic isotope effect."[]

While this effect can sometimes be leveraged to create drugs with improved pharmacokinetic profiles, the primary and most widespread application for compounds like Naftifine-d3 Hydrochloride is as an internal standard in quantitative bioanalysis.[7][8] Due to its identical chemical properties but distinct mass, it co-elutes with the non-labeled drug in liquid chromatography but is easily distinguishable by a mass spectrometer. This allows for precise and accurate quantification of the parent drug in complex biological matrices (e.g., plasma, urine, tissue), correcting for any sample loss during extraction and processing.[9] Therefore, understanding the biological activity of Naftifine is fundamental to designing the studies where its d3-labeled counterpart is the critical analytical tool.

Core Mechanism of Antifungal Action: Inhibition of Squalene Epoxidase

The antifungal efficacy of Naftifine is rooted in its highly specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway: squalene epoxidase.[1][10] This mechanism is distinct from that of azole antifungals, which act further downstream in the same pathway.

The Ergosterol Biosynthesis Pathway Disruption:

-

Enzyme Inhibition: Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical precursor to lanosterol and, ultimately, ergosterol.[3][11][12] Naftifine potently and selectively inhibits this fungal enzyme.[13][14]

-

Ergosterol Depletion: Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises the membrane's structural integrity, leading to increased permeability and disruption of essential cellular functions like nutrient transport.[1] This effect is the basis for Naftifine's fungistatic activity, particularly against yeasts.[4]

-

Squalene Accumulation: The enzymatic blockade causes a buildup of the substrate, squalene, within the fungal cell.[10][15] High intracellular concentrations of squalene are toxic, leading to membrane disruption, metabolic dysfunction, and ultimately, cell death.[4] This accumulation is the primary driver of Naftifine's fungicidal action against dermatophytes.[15][16]

This dual-pronged attack—depleting an essential component while accumulating a toxic precursor—makes Naftifine a highly effective antifungal agent.[10]

In Vitro Assessment of Biological Activity

To quantify the antifungal potency of Naftifine, standardized in vitro susceptibility tests are employed. The most common and informative is the Minimum Inhibitory Concentration (MIC) assay, often followed by a Minimum Fungicidal Concentration (MFC) determination.

Antifungal Spectrum and Potency

Naftifine demonstrates potent activity against a wide array of dermatophytes and clinically relevant fungi.[3][11][16] The MIC is defined as the lowest drug concentration that prevents visible microbial growth.[17]

| Fungal Group | Representative Species | Typical Naftifine MIC Range (µg/mL) | Primary Activity |

| Dermatophytes | Trichophyton rubrum | 0.015 - 1.0[15][18] | Fungicidal[3][4][11] |

| Trichophyton mentagrophytes | 0.015 - 1.0[15][18] | Fungicidal[3][4][11] | |

| Epidermophyton floccosum | 0.015 - 1.0[15][18] | Fungicidal[3][4][11] | |

| Microsporum canis | 0.015 - 1.0[15][18] | Fungicidal[3][4][11] | |

| Yeasts | Candida albicans | 1.5 - >100[19] | Fungistatic[3][4][11] |

| Molds | Aspergillus spp. | 0.8 - 12.5[19] | Variable[16] |

Table 1: Summary of Naftifine's in vitro biological activity against common fungal pathogens.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M38-A2 Guideline)

This protocol provides a self-validating system for determining the MIC of Naftifine against filamentous fungi like dermatophytes. The causality behind each step is crucial for reproducible and accurate results.

Causality Statement: The broth microdilution method is the gold standard because it allows for the simultaneous testing of multiple drug concentrations in a highly controlled, high-throughput format, providing a quantitative measure of the drug's inhibitory activity.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Medium: Prepare RPMI-1640 medium with L-glutamine, buffered with MOPS to a pH of 7.0. This specific medium provides consistent growth conditions for a wide range of fungi, ensuring inter-laboratory reproducibility.

-

Drug Stock: Prepare a 1.6 mg/mL stock solution of Naftifine Hydrochloride (or Naftifine-d3 HCl for comparative purposes) in dimethyl sulfoxide (DMSO). DMSO is used for its ability to dissolve hydrophobic compounds like Naftifine.

-

-

Inoculum Preparation:

-

Grow the fungal isolate (e.g., T. rubrum) on potato dextrose agar (PDA) at 30-35°C until sporulation is evident.

-

Harvest the conidia (spores) by flooding the plate with sterile saline and gently scraping the surface.

-

Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer to standardize the cell density. This standardization is critical; too high an inoculum can overwhelm the drug, leading to falsely elevated MIC values.

-

-

Plate Setup (96-well microtiter plate):

-

Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a microtiter plate row.

-

Add 200 µL of the working drug solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

-

Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plate and incubate at 35°C for 48-96 hours, depending on the growth rate of the organism.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of Naftifine that causes a significant reduction (typically ≥80%) in visible growth compared to the drug-free growth control well. This can be assessed visually or with a spectrophotometer. The inclusion of controls validates the experiment: the growth control must show turbidity, and the sterility control must remain clear.

-

Application of Naftifine-d3 HCl in Research

The primary role of Naftifine-d3 Hydrochloride is to facilitate the accurate study of Naftifine's pharmacokinetic (PK) and metabolic profile.

Pharmacokinetic Studies

After topical administration, a small fraction of Naftifine is systemically absorbed.[11][20] Accurately quantifying these low plasma concentrations is essential for safety assessment and requires a highly sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality Statement: Naftifine-d3 HCl is the ideal internal standard because its near-identical chemical and physical properties ensure it behaves exactly like the unlabeled Naftifine during sample extraction, cleanup, and chromatographic separation. Its mass difference (3 Daltons) allows the mass spectrometer to measure it and the parent drug simultaneously but independently, providing a precise ratio for quantification that is immune to variations in sample handling.

Metabolism Studies

Naftifine is extensively metabolized in the body, and its metabolites are inactive.[4] Identifying and quantifying these metabolites is crucial for understanding the drug's clearance pathways. Deuterium labeling can also be used as a tracer to follow the metabolic fate of the molecule, helping to elucidate the structures of unknown metabolites by observing the characteristic mass shift in the fragments detected by the mass spectrometer.

Conclusion

Naftifine Hydrochloride's biological activity is a well-defined process revolving around the targeted inhibition of fungal squalene epoxidase. This mechanism provides a potent fungicidal effect against the dermatophytes that are the primary targets of its clinical use. While the deuterated analog, Naftifine-d3 Hydrochloride, does not fundamentally alter this biological activity, it is an essential research tool. Its application as an internal standard in LC-MS/MS-based bioanalysis underpins the ability of drug development professionals to conduct robust, accurate, and reproducible pharmacokinetic and metabolic studies. A thorough understanding of both the parent drug's mechanism and the analytical utility of its labeled form is paramount for advancing research in antifungal therapy.

References

-

Naftifine | C21H21N | CID 47641 - PubChem. National Center for Biotechnology Information. [Link]

-

NAFTIN® (naftifine hydrochloride) gel, 1%. U.S. Food and Drug Administration. [Link]

-

In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes. National Center for Biotechnology Information. [Link]

-

Pharmacology of Naftifine Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

What is the mechanism of Naftifine Hydrochloride? Patsnap Synapse. [Link]

-

Naftifine. Wikipedia. [Link]

-

What is Naftifine Hydrochloride used for? Synapse. [Link]

-

A real-world observational study to evaluate the safety & effectiveness of Naftifine 2% cream in patients with superficial fungal skin infection. IP Indian Journal of Clinical and Experimental Dermatology. [Link]

-

Naftifine: A Review | Request PDF. ResearchGate. [Link]

-

In vitro antifungal activity of naftifine hydrochloride against dermatophytes. PubMed. [Link]

-

Naftifine: A Topical Allylamine for Superficial Dermatophytosis. SciSpace. [Link]

-

Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses. PubMed. [Link]

-

Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. National Center for Biotechnology Information. [Link]

-

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

-

Deuterated Drugs. PubMed. [Link]

-

Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

-

Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns. ResearchGate. [Link]

-

Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. PubMed. [Link]

-

Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. National Center for Biotechnology Information. [Link]

-

Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns. The Russian Pharmacopoeia. [Link]

-

An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. Journal of Drugs in Dermatology. [Link]

-

In vitro activity of naftifine, a new antifungal agent. PubMed. [Link]

-

Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. ACS Publications. [Link]

-

(PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate. [Link]

-

Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. ResearchGate. [Link]

-

(PDF) Effects of squalene epoxidase inhibitors on Candidaalbicans. ResearchGate. [Link]

-

Analytical methods for the determination of naftifine and its metabolites in human plasma and urine. PubMed. [Link]

-

Squalene epoxidase – Knowledge and References. Taylor & Francis Online. [Link]

-

Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. National Center for Biotechnology Information. [Link]

-

An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. PubMed. [Link]

-

Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. MDPI. [Link]

-

Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Publications. [Link]

Sources

- 1. What is Naftifine Hydrochloride used for? [synapse.patsnap.com]

- 2. Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naftifine - Wikipedia [en.wikipedia.org]

- 5. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Naftifine Hydrochloride? [synapse.patsnap.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bio-protocol.org [bio-protocol.org]

- 18. In vitro antifungal activity of naftifine hydrochloride against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro activity of naftifine, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

A Technical Guide to Naftifine Hydrochloride and its Deuterated Analog for Quantitative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and comparison of Naftifine Hydrochloride and its stable isotope-labeled counterpart, Naftifine-d3 Hydrochloride. Designed for researchers and professionals in drug development and analytical science, this document delves into the core physicochemical properties, mechanism of action, and, most critically, the application of Naftifine-d3 Hydrochloride as an internal standard in quantitative bioanalysis. The guide outlines a detailed, validated analytical workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), emphasizing the principles of scientific integrity and methodological robustness. Through detailed protocols, data tables, and explanatory diagrams, this guide serves as a practical resource for the accurate and reliable quantification of Naftifine in complex biological matrices.

Introduction: The Allylamine Antifungal Naftifine and the Role of Isotopic Labeling

Naftifine Hydrochloride is a synthetic allylamine antifungal agent widely used in the topical treatment of dermatophytoses, such as tinea pedis, tinea cruris, and tinea corporis.[1][2] Its broad-spectrum activity against a variety of fungi, including dermatophytes and yeasts, has established it as an effective therapeutic agent.[1][3] The efficacy and safety of Naftifine have been well-documented, with its primary mechanism of action being the inhibition of the enzyme squalene 2,3-epoxidase.[1][4][5] This targeted inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to an accumulation of squalene and ultimately, fungal cell death.[1][4][6]

In the realm of drug development, pharmacokinetic studies and therapeutic drug monitoring are crucial for establishing the safety and efficacy profile of a drug. These studies demand highly accurate and precise analytical methods for the quantification of the drug in biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.

A cornerstone of robust LC-MS/MS-based quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[7] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[7] Naftifine-d3 Hydrochloride is the deuterated analog of Naftifine Hydrochloride and serves as the ideal internal standard for its quantification.[3][8] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling it to compensate for variability in extraction recovery, matrix effects, and instrument response.

This guide will provide a detailed comparison of Naftifine Hydrochloride and Naftifine-d3 Hydrochloride, followed by a comprehensive, step-by-step analytical workflow for the quantification of Naftifine in a biological matrix, underscoring the critical role of the deuterated standard in achieving reliable and reproducible results.

Physicochemical Properties and Structural Comparison

The key difference between Naftifine Hydrochloride and Naftifine-d3 Hydrochloride lies in the isotopic substitution on the N-methyl group. This seemingly minor structural change has significant implications for its use in mass spectrometry while having a negligible effect on its chemical behavior in other contexts.

| Property | Naftifine Hydrochloride | Naftifine-d3 Hydrochloride |

| Chemical Name | (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride | (E)-N-(methyl-d3)-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine, monohydrochloride[8] |

| CAS Number | 65473-14-5[9][10] | 1246833-81-7[8] |

| Molecular Formula | C₂₁H₂₁N·HCl[9] | C₂₁H₁₈D₃N·HCl[8] |

| Molecular Weight | 323.86 g/mol [1][10] | 326.9 g/mol [8] |

| Appearance | Solid[9] | Solid[8] |

| Purity | ≥98% | ≥99% deuterated forms (d1-d3)[8] |

| Solubility | Soluble in DMSO and Ethanol; Insoluble in Water[9] | Information not explicitly available, but expected to be very similar to Naftifine HCl |

Below are the chemical structures of Naftifine Hydrochloride and Naftifine-d3 Hydrochloride.

Caption: Chemical structures of Naftifine HCl and Naftifine-d3 HCl.

Mechanism of Action: Inhibition of Squalene Epoxidase

Naftifine's antifungal activity is primarily attributed to its role as a specific inhibitor of the enzyme squalene 2,3-epoxidase.[1][4][5] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.

Caption: Mechanism of action of Naftifine via inhibition of squalene epoxidase.

The inhibition of squalene epoxidase by Naftifine leads to two primary consequences that are detrimental to the fungal cell:

-

Depletion of Ergosterol: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion compromises the structural integrity and fluidity of the cell membrane, leading to impaired cell growth and replication.[1]

-

Accumulation of Squalene: The blockage of the biosynthetic pathway results in the intracellular accumulation of squalene.[1][6] High concentrations of squalene are toxic to fungal cells, further contributing to the antifungal effect.

The Role of Naftifine-d3 Hydrochloride as an Internal Standard

The fundamental principle behind the use of a stable isotope-labeled internal standard is to provide a reference compound that behaves identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection.[7]

Caption: Role of Naftifine-d3 HCl in the analytical workflow.

By adding a known amount of Naftifine-d3 HCl to the biological sample at the beginning of the workflow, any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte's signal due to matrix effects during ionization in the mass spectrometer will be matched by a similar effect on the internal standard. The final quantification is based on the ratio of the peak area of the analyte (Naftifine) to the peak area of the internal standard (Naftifine-d3 HCl). This ratio remains constant even if the absolute signal intensities fluctuate, leading to highly accurate and precise measurements.

A Validated LC-MS/MS Workflow for Naftifine Quantification

The following section outlines a detailed, step-by-step protocol for the quantification of Naftifine in human plasma using Naftifine-d3 HCl as an internal standard. This method is based on established principles of bioanalytical method validation as per FDA and EMA guidelines.[10][11]

Materials and Reagents

-

Naftifine Hydrochloride (Reference Standard)

-

Naftifine-d3 Hydrochloride (Internal Standard)

-

Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Naftifine Hydrochloride and Naftifine-d3 Hydrochloride into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Naftifine by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These will be used to spike blank plasma to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Prepare a working solution of Naftifine-d3 Hydrochloride by diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC) sample, and unknown sample.

-

Pipette 100 µL of the appropriate sample (blank plasma, calibration standard, QC, or unknown) into the corresponding tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL Naftifine-d3 HCl) to all tubes except for the blank plasma sample. Vortex briefly.

-

Add 400 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Parameters (MRM Transitions)

The following MRM transitions are predicted based on the structures of Naftifine and Naftifine-d3. The most abundant product ion resulting from the fragmentation of the protonated molecule [M+H]⁺ is typically selected for quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Naftifine (Quantifier) | 288.2 | 141.1 | 25 |

| Naftifine (Qualifier) | 288.2 | 115.1 | 35 |

| Naftifine-d3 (IS) | 291.2 | 141.1 | 25 |

Note: These values should be optimized for the specific mass spectrometer being used.

The fragmentation of Naftifine is predicted to occur at the benzylic position, leading to the formation of the stable naphthylmethyl cation (m/z 141.1). Since the deuterium labels are on the N-methyl group, this primary fragment is expected to be the same for both the labeled and unlabeled compounds.

Method Validation and Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability. The validation process should adhere to the guidelines set forth by regulatory agencies such as the FDA and EMA. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used, with a correlation coefficient (r²) of >0.99 being desirable.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

By thoroughly validating these parameters, the trustworthiness of the analytical method is established, ensuring that the generated data is reliable for decision-making in a research or clinical setting.

Conclusion

Naftifine-d3 Hydrochloride is an indispensable tool for the accurate and precise quantification of Naftifine Hydrochloride in complex biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS analysis allows for the correction of variability inherent in the analytical process, thereby ensuring the integrity and reliability of the data. The detailed workflow and validation principles outlined in this guide provide a robust framework for researchers and drug development professionals to implement a high-quality bioanalytical method for Naftifine. The application of such rigorous analytical science is fundamental to advancing our understanding of the pharmacokinetics of Naftifine and ultimately, to ensuring its safe and effective use in a clinical setting.

References

-

U.S. Food and Drug Administration. Naftin® (naftifine hydrochloride) Gel, 1% Label. [Link]

-

ResearchGate. RP-HPLC method for quantitative estimation of naftifine hydrochloride in formulated products: development and validation. [Link]

- Google Patents. CN1324790A - Naftifine hydrochloride synthesizing process.

-

PubMed Central. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. [Link]

-

U.S. Food and Drug Administration. Office of Clinical Pharmacology Review - Naftin (naftifine hydrochloride) Cream 2%. [Link]

-

SpringerLink. Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns. [Link]

-

PubChem. Naftifine Hydrochloride. [Link]

-

PubChem. Naftifine. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

-

European Medicines Agency. Guideline on bioanalytical method validation. [Link]

-

Patsnap Synapse. What is the mechanism of Naftifine Hydrochloride? [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. clinichrom.com [clinichrom.com]

- 5. southampton.ac.uk [southampton.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 8. CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Characterization of Nitazene Analogs Using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

The Quintessential Guide to Isotopic Labeling with Naftifine-d3 Hydrochloride: A Technical Memorandum for Advanced Bioanalytical Studies

This guide provides an in-depth technical exploration of the principles and applications of isotopic labeling, with a specific focus on the use of Naftifine-d3 Hydrochloride as an internal standard in bioanalytical method development and validation. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies.

The Foundational Principle: Isotopic Labeling in Bioanalysis

In the landscape of drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1][2] Stable isotope labeling is a powerful technique that allows researchers to trace the fate of a drug molecule within a biological system with high precision and without the safety concerns associated with radioactive isotopes.[3][4] By replacing one or more atoms of a drug molecule with their heavier, non-radioactive isotopes (e.g., replacing hydrogen with deuterium), we create a chemical twin that is distinguishable by mass spectrometry.[5][6] This seemingly subtle modification is the cornerstone of the "gold standard" approach for quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The use of a stable isotope-labeled (SIL) internal standard (IS) is crucial for mitigating the inherent variability in bioanalytical methods.[7][8] Factors such as sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can all introduce inaccuracies. A SIL-IS, being chemically identical to the analyte, co-elutes and experiences the same experimental variations.[5] By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly accurate and precise quantification.[8]

Naftifine and its Deuterated Analog: A Case Study

Naftifine Hydrochloride is a topical antifungal agent belonging to the allylamine class.[9][10] Its mechanism of action involves the inhibition of the enzyme squalene 2,3-epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[11][12][13] This disruption of the fungal cell membrane leads to cell death.[10]

Naftifine-d3 Hydrochloride is the deuterium-labeled analog of Naftifine Hydrochloride, where three hydrogen atoms have been replaced by deuterium atoms.[14][15][16] This isotopic substitution results in a molecule with a higher mass, allowing it to be differentiated from the unlabeled Naftifine by a mass spectrometer, while retaining the same physicochemical properties.[5] This makes Naftifine-d3 Hydrochloride an ideal internal standard for the accurate quantification of Naftifine in biological matrices such as plasma, serum, and urine.[14]

The Bioanalytical Workflow: A Step-by-Step Protocol

The following protocol outlines a typical workflow for the quantification of Naftifine in a biological matrix using Naftifine-d3 Hydrochloride as an internal standard. This protocol is intended as a guide and should be optimized and validated according to regulatory guidelines such as those from the FDA.[17][18][19][20][21]

Preparation of Standards and Quality Controls

-

Primary Stock Solutions: Prepare individual stock solutions of Naftifine Hydrochloride and Naftifine-d3 Hydrochloride in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Naftifine by serially diluting the primary stock solution. These will be used to construct the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of Naftifine-d3 Hydrochloride at a fixed concentration. The optimal concentration should be determined during method development.

-

Calibration Standards and Quality Controls (QCs): Spike the appropriate biological matrix (e.g., blank plasma) with the Naftifine working standard solutions to create a set of calibration standards covering the desired concentration range. Prepare at least three levels of QCs (low, medium, and high) in the same manner.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Example Protocol: Protein Precipitation

-

To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the Naftifine-d3 Hydrochloride internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of Naftifine and Naftifine-d3 Hydrochloride are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.

Table 1: Example LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Naftifine from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Naftifine) | Precursor Ion (m/z) -> Product Ion (m/z) |

| MRM Transition (Naftifine-d3) | Precursor Ion (m/z) -> Product Ion (m/z) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Note: The specific MRM transitions and collision energies must be determined experimentally by infusing the individual compounds into the mass spectrometer.

Data Analysis and Quantification

-

Integrate the peak areas for both Naftifine and Naftifine-d3 Hydrochloride for each sample, calibration standard, and QC.

-

Calculate the peak area ratio of Naftifine to Naftifine-d3 Hydrochloride.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Determine the concentration of Naftifine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Bioanalytical workflow for Naftifine quantification.

Caption: Rationale for using a stable isotope-labeled internal standard.

Method Validation: Ensuring Trustworthiness

A cornerstone of any bioanalytical method is rigorous validation to ensure its reliability and reproducibility. The validation process should be conducted in accordance with regulatory guidelines and typically includes the assessment of the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Table 2: Typical Acceptance Criteria for Method Validation (based on FDA Guidance)

| Parameter | Acceptance Criteria |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Matrix Factor | CV of the IS-normalized matrix factor should be ≤ 15% |

| Stability | Analyte concentration should be within ±15% of the nominal concentration |

Conclusion

The use of Naftifine-d3 Hydrochloride as a stable isotope-labeled internal standard represents a robust and reliable approach for the quantitative bioanalysis of Naftifine. This technical guide has provided a comprehensive overview of the principles, a detailed experimental protocol, and the critical aspects of method validation. By adhering to these principles and best practices, researchers can generate high-quality, reproducible data that is essential for advancing drug development programs.

References

-

Naftifine | C21H21N | CID 47641 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Protective mechanism of action of the antifungal drug naftifine against Mycobacterium abscessus infection. (2026, January 15). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Pharmacology of Naftifine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). YouTube. Retrieved from [Link]

-

RP-HPLC method for quantitative estimation of naftifine hydrochloride in formulated products: development and validation. (n.d.). Scilit. Retrieved from [Link]

-

What is the mechanism of Naftifine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Naftifine-D3 (HCl Salt) | CAS 1246833-81-7. (n.d.). Veeprho. Retrieved from [Link]

-

Analytical methods for the determination of naftifine and its metabolites in human plasma and urine. (n.d.). PubMed. Retrieved from [Link]

-

Naftifine Cream: Package Insert / Prescribing Info / MOA. (2025, November 20). Drugs.com. Retrieved from [Link]

- CN1324790A - Naftifine hydrochloride synthesizing process. (n.d.). Google Patents.

-

Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI. Retrieved from [Link]

-

Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns. (2024, December 23). SpringerLink. Retrieved from [Link]

-

An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. (2026, January 23). JDDonline. Retrieved from [Link]

- CN103664631B - Preparation method of naftifine hydrochloride. (n.d.). Google Patents.

-

Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. Retrieved from [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). Nature Reviews Drug Discovery. Retrieved from [Link]

-

Isotopic labeling of metabolites in drug discovery applications. (2012, November 15). PubMed. Retrieved from [Link]

-

What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]

-

An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. (2015, July 15). PubMed. Retrieved from [Link]

-

Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA. Retrieved from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Retrieved from [Link]

-

Applications and Synthesis of Deuterium-Labeled Compounds. (2014, February 27). Macmillan Group. Retrieved from [Link]

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (2008, August 15). ACS Publications. Retrieved from [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). C&EN. Retrieved from [Link]

-

RP-HPLC method for quantitative estimation of naftifine hydrochloride in formulated products: development and validation. (2025, August 31). Journal of Applied Pharmaceutical Research. Retrieved from [Link]

-

Internal standard in LC-MS/MS. (2013, August 13). Chromatography Forum. Retrieved from [Link]

-

Naftin: Uses, Side Effects & Dosage. (2025, October 11). Healio. Retrieved from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA. Retrieved from [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). myadlm.org. Retrieved from [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub. Retrieved from [Link]

-

Who are the leading innovators in deuterated drug synthesis for the pharmaceutical industry? (2024, August 29). Pharmaceutical Technology. Retrieved from [Link]

-

NAFTIN® Cream, 2%. (n.d.). FDA. Retrieved from [Link]

-

FDA News: Issue 21-1, November 2022. (2022, November 11). ASCPT. Retrieved from [Link]

-

Applications of Deuterium in Medicinal Chemistry. (2019, January 14). ACS Publications. Retrieved from [Link]

-

Using Stable Isotopes to Evaluate Drug Metabolism Pathways. (2023, February 28). SciTechnol. Retrieved from [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]

Sources

- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 3. metsol.com [metsol.com]

- 4. scitechnol.com [scitechnol.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nebiolab.com [nebiolab.com]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. journals.asm.org [journals.asm.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. What is the mechanism of Naftifine Hydrochloride? [synapse.patsnap.com]

- 14. veeprho.com [veeprho.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. scbt.com [scbt.com]

- 17. fda.gov [fda.gov]

- 18. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 19. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 20. FDA News: Issue 21-1, November 2022 [ascpt.org]

- 21. fda.gov [fda.gov]

Naftifine-d3 Hydrochloride as a stable isotope-labeled standard

An In-Depth Technical Guide to Naftifine-d3 Hydrochloride as a Stable Isotope-Labeled Internal Standard in Bioanalytical Studies

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Naftifine-d3 Hydrochloride, a stable isotope-labeled (SIL) derivative of the allylamine antifungal agent Naftifine. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), pharmacodynamic (PD), and bioequivalence studies. This document elucidates the rationale and methodology for utilizing Naftifine-d3 Hydrochloride as an internal standard (IS) in quantitative bioanalysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the synthesis, characterization, and application of this SIL-IS, detailing a validated LC-MS/MS method for the quantification of Naftifine in human plasma. The principles discussed herein are grounded in established regulatory guidelines to ensure data integrity, accuracy, and reproducibility.

Introduction: The Imperative for an Ideal Internal Standard

In the landscape of drug discovery and development, the accurate quantification of a drug candidate or an active pharmaceutical ingredient (API) in complex biological matrices is paramount. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and speed. However, the accuracy of LC-MS/MS data is contingent upon the mitigation of several potential sources of error, including sample preparation variability, matrix effects, and instrument drift.

The use of an internal standard is a fundamental strategy to correct for these variations. An ideal internal standard should mimic the analyte of interest in its physicochemical properties, particularly during sample extraction and ionization, without interfering with its measurement. Stable isotope-labeled internal standards are widely regarded as the "gold standard" for internal standardization in mass spectrometry-based bioanalysis. By incorporating stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), the SIL-IS is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical behavior ensures that any analytical variability affects both compounds equally.

Naftifine, a topical antifungal agent of the allylamine class, is effective against a wide range of dermatophytes. Its clinical development and post-market surveillance necessitate robust bioanalytical methods. Naftifine-d3 Hydrochloride, with three deuterium atoms incorporated into its structure, serves as an exemplary SIL-IS for the accurate quantification of Naftifine.

Synthesis and Characterization of Naftifine-d3 Hydrochloride

The synthesis of Naftifine-d3 Hydrochloride is a critical step in its application as an internal standard. A common synthetic route involves the reductive amination of 1-naphthaldehyde with a deuterated methylamine source, followed by reaction with cinnamyl bromide.

DOT Diagram: Synthetic Pathway of Naftifine-d3 Hydrochloride

An In-Depth Technical Guide to the Antifungal Properties of Naftifine-d3 Hydrochloride: A Mechanistic and Methodological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftifine Hydrochloride, a first-in-class allylamine antifungal, has long been a cornerstone in the topical treatment of dermatophytoses. Its efficacy is rooted in the targeted inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] This technical guide provides a comprehensive analysis of the antifungal properties of Naftifine and introduces Naftifine-d3 Hydrochloride, a deuterated analogue. While direct comparative data for Naftifine-d3 Hydrochloride is not yet prevalent in publicly accessible literature, this guide establishes a foundational understanding based on the parent compound and explores the scientific rationale for deuteration in drug development. We will delve into the established mechanism of action, present detailed, field-proven protocols for the evaluation of antifungal activity, and offer insights into the potential implications of deuteration on the compound's pharmacokinetic and pharmacodynamic profile.

Introduction: The Allylamine Class and the Advent of Naftifine

Naftifine Hydrochloride is a synthetic allylamine antifungal agent renowned for its potent activity against a broad spectrum of dermatophytes, the filamentous fungi responsible for common superficial infections like tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[4][5][6] Unlike azole antifungals, which target a later step in the ergosterol pathway, naftifine's distinct mechanism of action offers a valuable therapeutic alternative.[1][7] The introduction of Naftifine-d3 Hydrochloride represents a strategic evolution in antifungal drug development, leveraging the "deuterium advantage" to potentially enhance its therapeutic profile.

The Core Mechanism of Action: Inhibition of Squalene Epoxidase

The antifungal activity of Naftifine Hydrochloride is primarily attributed to its specific, non-competitive inhibition of the enzyme squalene epoxidase.[1][2][7] This enzyme is a key catalyst in the fungal ergosterol biosynthesis pathway, responsible for the conversion of squalene to 2,3-oxidosqualene.[8]

The inhibition of squalene epoxidase has a dual antifungal effect:

-

Depletion of Ergosterol: Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises the structural integrity and fluidity of the membrane, leading to impaired cell growth and replication. This effect is largely responsible for the fungistatic activity of naftifine against certain yeasts.[2][3]

-

Accumulation of Squalene: The enzymatic block leads to a buildup of intracellular squalene.[2][9] High concentrations of squalene are toxic to fungal cells, disrupting cellular membranes and contributing to cell death. This accumulation is the primary driver of naftifine's fungicidal activity against dermatophytes.[5]

This targeted mechanism provides a high degree of selectivity for fungal cells, as the equivalent enzyme in the mammalian cholesterol biosynthesis pathway is significantly less sensitive to naftifine.

Caption: Mechanism of action of Naftifine targeting squalene epoxidase.

The Rationale for Deuteration: Introducing Naftifine-d3 Hydrochloride

Deuterium is a stable, non-radioactive isotope of hydrogen. A deuterated drug is a small molecule in which one or more hydrogen atoms have been replaced by deuterium.[10] The first deuterated drug approved by the FDA was deutetrabenazine (Austedo) in 2017, setting a precedent for this drug development strategy.[][12][13]

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect . The primary rationale for developing Naftifine-d3 Hydrochloride is likely to modulate its pharmacokinetic properties:

-

Reduced Metabolic Rate: By strategically placing deuterium atoms at sites of metabolic oxidation, the rate of drug breakdown by cytochrome P450 (CYP) enzymes can be reduced.

-

Increased Half-Life and Exposure: A slower metabolism can lead to a longer drug half-life in the body and increased overall systemic or local exposure.

-

Potentially Altered Bioavailability: Changes in first-pass metabolism can affect the bioavailability of the drug.

It is crucial to note that the impact of deuteration on the pharmacodynamics (the direct antifungal activity) of Naftifine-d3 Hydrochloride is not inherently predictable and must be empirically determined. However, it is generally hypothesized that deuteration does not significantly alter the intrinsic mechanism of action of the drug at its target site. The primary goal is often to improve the drug's metabolic profile, potentially leading to improved efficacy, safety, or dosing regimen.

In Vitro Evaluation of Antifungal Properties: Standardized Protocols

To ascertain the antifungal potency of Naftifine-d3 Hydrochloride and compare it to its non-deuterated counterpart, standardized in vitro susceptibility testing is essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide authoritative and reproducible methodologies.

CLSI M38-A2 Broth Microdilution Method for Dermatophytes

The CLSI M38-A2 document is the reference standard for antifungal susceptibility testing of filamentous fungi, including dermatophytes.[14][15]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Naftifine-d3 Hydrochloride.

Experimental Workflow:

Caption: CLSI M38-A2 workflow for antifungal susceptibility testing.

Detailed Step-by-Step Protocol:

-

Fungal Isolate Preparation: Culture the selected dermatophyte strains (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) on Potato Dextrose Agar (PDA) at 28-30°C until adequate conidiation is observed.[16]

-

Conidia Harvesting: Flood the agar plate with sterile 0.85% saline containing a surfactant like 0.05% Tween 80. Gently scrape the surface to release the conidia.[16]

-

Inoculum Suspension Preparation: Transfer the conidial suspension to a sterile tube and allow larger hyphal fragments to settle for 3-5 minutes.[16] Adjust the turbidity of the supernatant to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[16]

-

Drug Dilution: Prepare serial twofold dilutions of Naftifine-d3 Hydrochloride (and Naftifine Hydrochloride for comparison) in RPMI 1640 medium.

-

Microplate Inoculation: Dispense the diluted drug solutions into 96-well microtiter plates. Add the adjusted fungal inoculum to each well. Include a drug-free growth control and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 4 to 7 days, depending on the growth rate of the fungal species.[17]

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes an 80% reduction in growth compared to the growth control.

-

MFC Determination: To determine if the drug is fungicidal, subculture a fixed volume from each well that shows no visible growth onto fresh PDA plates.

-

MFC Reading: Incubate the PDA plates and determine the MFC as the lowest drug concentration from which no fungal growth occurs after subculturing.

EUCAST E.Def 11.0 Method for Dermatophytes

The EUCAST methodology provides an alternative standardized protocol, with key differences in medium, incubation, and endpoint determination.[18][19]

Key Distinctions from CLSI:

-